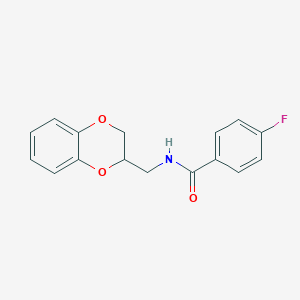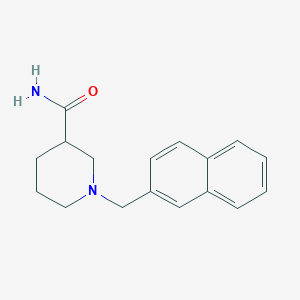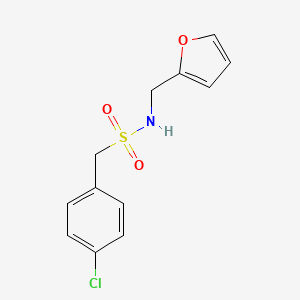![molecular formula C14H22N2O5S B5108083 2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB belongs to the class of sulfonamide compounds and has been shown to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide is complex and involves the inhibition of multiple enzymes. This compound is a sulfonamide compound that contains a sulfonyl group, which is thought to be responsible for its inhibitory activity. This compound has been shown to inhibit the activity of CAIX and MAO-B through binding to the active site of these enzymes.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. As a CAIX inhibitor, this compound has been shown to reduce tumor growth and metastasis in preclinical models of cancer. This compound has also been shown to inhibit the activity of MAO-B, which can lead to an increase in dopamine levels in the brain. This can improve symptoms of Parkinson's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide in lab experiments is its selectivity for CAIX and MAO-B. This compound has been shown to have minimal effects on other enzymes and receptors, which can reduce the potential for off-target effects. However, one of the limitations of using this compound in lab experiments is its relatively low potency. This compound has an IC50 value of around 10 μM, which can limit its effectiveness in certain assays.
Future Directions
There are several future directions for research involving 2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide. One area of research is the development of more potent CAIX inhibitors based on the structure of this compound. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties. Finally, this compound could be studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Huntington's disease.
Synthesis Methods
The synthesis of 2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis of this compound is 2-methoxy-5-nitrobenzoic acid, which is converted into 2-methoxy-5-aminobenzoic acid through a reduction reaction. The resulting compound is then reacted with 2-methoxyethylamine and propylamine to form the final product, this compound.
Scientific Research Applications
2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. This compound has been shown to inhibit the activity of CAIX, which can lead to a reduction in tumor growth and metastasis.
In addition to its use as a CAIX inhibitor, this compound has also been studied for its potential applications in the treatment of neurological disorders. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Inhibition of MAO-B can lead to an increase in dopamine levels, which can improve symptoms of Parkinson's disease and other neurological disorders.
Properties
IUPAC Name |
2-methoxy-5-(2-methoxyethylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-4-7-15-14(17)12-10-11(5-6-13(12)21-3)22(18,19)16-8-9-20-2/h5-6,10,16H,4,7-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHIJKYOKWEEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)


![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)



![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

